molecular formula C9H18N2 B152117 (R)-1-(pyrrolidin-3-yl)piperidine CAS No. 913812-09-6

(R)-1-(pyrrolidin-3-yl)piperidine

Cat. No.: B152117
CAS No.: 913812-09-6
M. Wt: 154.25 g/mol
InChI Key: BTZQCTWJDFNRMS-SECBINFHSA-N
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Description

®-1-(pyrrolidin-3-yl)piperidine is a chiral compound that consists of a piperidine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(pyrrolidin-3-yl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and piperidine.

    Formation of Intermediate: The pyrrolidine ring is first functionalized to introduce a suitable leaving group.

    Cyclization: The functionalized pyrrolidine is then reacted with piperidine under basic conditions to form the desired ®-1-(pyrrolidin-3-yl)piperidine.

Industrial Production Methods

Industrial production methods for ®-1-(pyrrolidin-3-yl)piperidine may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

®-1-(pyrrolidin-3-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter pathways, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(pyrrolidin-3-yl)piperidine: The enantiomer of ®-1-(pyrrolidin-3-yl)piperidine, which may have different biological activities.

    1-(pyrrolidin-3-yl)pyrrolidine: A similar compound with two pyrrolidine rings.

    1-(piperidin-3-yl)piperidine: A similar compound with two piperidine rings.

Uniqueness

®-1-(pyrrolidin-3-yl)piperidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.

Properties

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZQCTWJDFNRMS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428355
Record name 1-(3R)-3-Pyrrolidinyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913812-09-6
Record name 1-(3R)-3-Pyrrolidinyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

550 mg 10% Pd/C are added to a solution of 5.50 g (22.5 mmol) 1-(1-benzyl-pyrrolidin-3-yl)-piperidine in 200 mL MeOH. The reaction solution is stirred for 5 h at RT and 3 bar H2. 550 mg palladiumhydroxide are added and the reaction is stirred for a further 6 h at RT and 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1-(1-benzyl-pyrrolidin-3-yl)-piperidine
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mg
Type
catalyst
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step Two

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